molecular formula C6H5F2NO2S B2365104 2-Fluoro-5-methylpyridine-3-sulfonyl fluoride CAS No. 2305255-42-7

2-Fluoro-5-methylpyridine-3-sulfonyl fluoride

Cat. No.: B2365104
CAS No.: 2305255-42-7
M. Wt: 193.17
InChI Key: WDZYHAWMPQMUKH-UHFFFAOYSA-N
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Description

2-Fluoro-5-methylpyridine-3-sulfonyl fluoride is a fluorinated pyridine derivative with the molecular formula C6H5F2NO2S. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications. The presence of both fluorine and sulfonyl fluoride groups in its structure contributes to its reactivity and versatility in chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the fluorination of 5-methylpyridine-3-sulfonyl chloride using a fluorinating agent such as potassium fluoride (KF) or tetra-n-butylammonium fluoride (Bu4NF) in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

In industrial settings, the production of 2-Fluoro-5-methylpyridine-3-sulfonyl fluoride may involve large-scale fluorination processes using specialized equipment to handle the reagents and reaction conditions safely. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-5-methylpyridine-3-sulfonyl fluoride undergoes various chemical reactions, including:

    Nucleophilic substitution: The sulfonyl fluoride group can be replaced by nucleophiles such as amines, alcohols, or thiols.

    Electrophilic aromatic substitution: The fluorine atom on the pyridine ring can participate in electrophilic substitution reactions.

    Oxidation and reduction: The compound can undergo oxidation or reduction reactions under appropriate conditions.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like amines, alcohols, or thiols in the presence of a base such as triethylamine (TEA) or sodium hydride (NaH).

    Electrophilic aromatic substitution: Reagents like bromine (Br2) or chlorinating agents in the presence of a Lewis acid catalyst.

    Oxidation and reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4).

Major Products Formed

    Nucleophilic substitution: Formation of sulfonamides, sulfonate esters, or sulfonate thioesters.

    Electrophilic aromatic substitution: Formation of halogenated derivatives.

    Oxidation and reduction: Formation of oxidized or reduced pyridine derivatives.

Scientific Research Applications

2-Fluoro-5-methylpyridine-3-sulfonyl fluoride has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Employed in the development of bioactive compounds and as a tool for studying enzyme mechanisms.

    Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Fluoro-5-methylpyridine-3-sulfonyl fluoride involves its reactivity with nucleophiles and electrophiles. The sulfonyl fluoride group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity. The fluorine atom on the pyridine ring can influence the compound’s electronic properties, affecting its reactivity and interactions with molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoropyridine-3-sulfonyl fluoride
  • 5-Methylpyridine-3-sulfonyl fluoride
  • 2-Fluoro-5-chloropyridine-3-sulfonyl fluoride

Uniqueness

2-Fluoro-5-methylpyridine-3-sulfonyl fluoride is unique due to the combination of fluorine and sulfonyl fluoride groups on a methyl-substituted pyridine ring. This structural arrangement imparts distinct reactivity and properties compared to other similar compounds. The presence of the methyl group can influence the compound’s steric and electronic characteristics, making it a valuable intermediate in organic synthesis and a potential candidate for various applications in chemistry, biology, and industry.

Properties

IUPAC Name

2-fluoro-5-methylpyridine-3-sulfonyl fluoride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F2NO2S/c1-4-2-5(12(8,10)11)6(7)9-3-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDZYHAWMPQMUKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1)F)S(=O)(=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F2NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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